Cas no 2649061-57-2 (1-ethyl-4-(1-isocyanatoethyl)cyclohexane)

1-Ethyl-4-(1-isocyanatoethyl)cyclohexane is a cycloaliphatic isocyanate compound characterized by its reactive isocyanate functional group, which enables it to participate in polyurethane and polyurea synthesis. Its structure, featuring both an ethyl and isocyanatoethyl substituent on a cyclohexane ring, contributes to enhanced thermal stability and mechanical properties in polymer applications. The cycloaliphatic nature provides resistance to UV degradation, making it suitable for coatings and adhesives requiring long-term durability. Its moderate reactivity allows for controlled curing processes, facilitating precise formulation adjustments. The compound is typically utilized in high-performance elastomers, coatings, and specialty resins where chemical resistance and weatherability are critical. Proper handling is essential due to its isocyanate-related hazards.
1-ethyl-4-(1-isocyanatoethyl)cyclohexane structure
2649061-57-2 structure
Product name:1-ethyl-4-(1-isocyanatoethyl)cyclohexane
CAS No:2649061-57-2
MF:C11H19NO
MW:181.274663209915
CID:6152403
PubChem ID:165616796

1-ethyl-4-(1-isocyanatoethyl)cyclohexane Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-4-(1-isocyanatoethyl)cyclohexane
    • EN300-1810277
    • 2649061-57-2
    • Inchi: 1S/C11H19NO/c1-3-10-4-6-11(7-5-10)9(2)12-8-13/h9-11H,3-7H2,1-2H3
    • InChI Key: KJCWUMZYTPDAOA-UHFFFAOYSA-N
    • SMILES: O=C=NC(C)C1CCC(CC)CC1

Computed Properties

  • Exact Mass: 181.146664230g/mol
  • Monoisotopic Mass: 181.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.4Ų
  • XLogP3: 4.6

1-ethyl-4-(1-isocyanatoethyl)cyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1810277-10.0g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
10g
$4360.0 2023-06-03
Enamine
EN300-1810277-5.0g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
5g
$2940.0 2023-06-03
Enamine
EN300-1810277-0.05g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
0.05g
$851.0 2023-09-19
Enamine
EN300-1810277-0.25g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
0.25g
$933.0 2023-09-19
Enamine
EN300-1810277-5g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
5g
$2940.0 2023-09-19
Enamine
EN300-1810277-0.1g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
0.1g
$892.0 2023-09-19
Enamine
EN300-1810277-1.0g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
1g
$1014.0 2023-06-03
Enamine
EN300-1810277-2.5g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
2.5g
$1988.0 2023-09-19
Enamine
EN300-1810277-0.5g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
0.5g
$974.0 2023-09-19
Enamine
EN300-1810277-10g
1-ethyl-4-(1-isocyanatoethyl)cyclohexane
2649061-57-2
10g
$4360.0 2023-09-19

Additional information on 1-ethyl-4-(1-isocyanatoethyl)cyclohexane

Research Brief on 1-ethyl-4-(1-isocyanatoethyl)cyclohexane (CAS: 2649061-57-2) in Chemical Biology and Pharmaceutical Applications

The compound 1-ethyl-4-(1-isocyanatoethyl)cyclohexane (CAS: 2649061-57-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. The isocyanate functional group in this molecule makes it a versatile intermediate for the synthesis of ureas, carbamates, and other pharmacologically active derivatives, which are critical in medicinal chemistry.

Recent studies have highlighted the role of 1-ethyl-4-(1-isocyanatoethyl)cyclohexane in the development of novel small-molecule inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of covalent inhibitors for serine hydrolases, a class of enzymes implicated in inflammatory and neurodegenerative diseases. The compound's cyclohexane backbone provides structural rigidity, enhancing binding affinity and selectivity, while the isocyanate moiety enables irreversible binding to target proteins, a feature leveraged in targeted drug design.

In addition to its therapeutic potential, 1-ethyl-4-(1-isocyanatoethyl)cyclohexane has been investigated for its applications in chemical biology tools. A 2024 preprint on bioRxiv detailed its use in activity-based protein profiling (ABPP), where it served as a reactive probe to label and identify active-site residues in proteomes. This approach has provided insights into enzyme function and off-target effects of drugs, underscoring the compound's value in mechanistic studies and drug safety evaluations. The study also noted its stability under physiological conditions, a key advantage for in vivo applications.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 1-ethyl-4-(1-isocyanatoethyl)cyclohexane. Researchers have reported variability in bioavailability and metabolic stability, as discussed in a recent review in Drug Discovery Today (2024). Computational modeling and structure-activity relationship (SAR) studies are ongoing to address these limitations, with promising results in modifying the ethyl and isocyanate substituents to improve drug-like characteristics. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, 1-ethyl-4-(1-isocyanatoethyl)cyclohexane (CAS: 2649061-57-2) represents a promising scaffold in medicinal chemistry, with demonstrated utility in inhibitor design and chemical proteomics. Future research should focus on refining its derivatives for enhanced efficacy and safety, as well as exploring broader applications in targeted therapy and diagnostic tools. The compound's versatility and the growing body of research underscore its potential to contribute significantly to the next generation of bioactive molecules.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.